molecular formula C11H19NO3 B114613 (S)-tert-butyl 2-formylpiperidine-1-carboxylate CAS No. 150521-32-7

(S)-tert-butyl 2-formylpiperidine-1-carboxylate

Cat. No. B114613
CAS RN: 150521-32-7
M. Wt: 213.27 g/mol
InChI Key: KZNDGAGWQPGYTB-VIFPVBQESA-N
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Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its presence in many natural products and pharmaceuticals . The tert-butyl group and the formyl group suggest that this compound could be used as an intermediate in organic synthesis .


Molecular Structure Analysis

The compound likely contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The formyl group is likely attached to one of the carbon atoms in the ring, and the tert-butyl carboxylate group is likely attached to a different carbon atom in the ring .

Scientific Research Applications

Synthesis of Pyrrolopyrazine Derivatives

Pyrrolopyrazine derivatives are nitrogen-containing heterocycles that have shown a wide range of biological activities. The (S)-tert-butyl 2-formylpiperidine-1-carboxylate serves as a precursor in the synthesis of these derivatives, which are used in pharmaceuticals, organic materials, and bioactive molecules . These compounds exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

Peptide Chemical Synthesis

The tert-butyl group in (S)-tert-butyl 2-formylpiperidine-1-carboxylate acts as a masked carboxyl group surrogate in peptide chemical synthesis . This application is crucial for the preparation of non-standard protected amino acid derivatives, which are then used in the synthesis of peptides and proteins.

Drug Discovery and Development

Due to its structural features, (S)-tert-butyl 2-formylpiperidine-1-carboxylate is an attractive scaffold for drug discovery research. It can be used to create a variety of compounds with potential therapeutic applications, including those with antibacterial, antifungal, and antiviral properties .

Organic Synthesis

(S)-tert-butyl 2-formylpiperidine-1-carboxylate can be employed in organic synthesis as a building block for more complex organic compounds. Its tert-butyl ester functionality allows for various reactions, such as acylation and condensation, which are fundamental in organic chemistry .

Protein Modification

In the field of protein engineering and modification, (S)-tert-butyl 2-formylpiperidine-1-carboxylate is used to introduce specific modifications into amino acids, which can alter the function and activity of proteins .

Continuous Flow Chemistry

The compound has been demonstrated to be effective in continuous flow chemistry applications, particularly in the hydrolysis of tert-butyl ester functionalities. This process is carried out in protic solvent systems without the need for pH modification or additional reagents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Many piperidine derivatives exhibit biological activity, but the exact mechanism of action for this compound isn’t clear without further information .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Generally, care should be taken when handling any chemical compound to avoid exposure and potential harm .

Future Directions

Piperidine derivatives are a significant area of research in medicinal chemistry, and new synthetic methods and applications are continually being developed . This compound could potentially be used in the synthesis of new pharmaceuticals or other chemical products.

properties

IUPAC Name

tert-butyl (2S)-2-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNDGAGWQPGYTB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455058
Record name tert-Butyl (2S)-2-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 2-formylpiperidine-1-carboxylate

CAS RN

150521-32-7
Record name 1,1-Dimethylethyl (2S)-2-formyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150521-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S)-2-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-Boc-Piperidine (6.0 g, 32.4 mmol) in ether (65 mL) was cooled to −60° C. and treated with TMEDA (4.9 mL, 32.4 mmol) followed by sec-BuLi (54.8 mL, 71.2 mmol) dropwise. The mixture was slowly warmed to −20° C. and stirred for 10 min and then cooled to −78° C. The mixture was treated with a solution of DMF (3.8 mL, 48.6 mmol) in 6 mL of ether via syringe, stirred for 10 min, and then quenched with 60 mL saturated ammonium chloride solution. The mixture was warmed to room temperature, and the organic layer was separated. The aqueous layer was extracted three times with ether, and the combined extracts were dried over K2CO3. The organic layer was concentrated to give a crude product as an orange oil. Purification by column chomatography on silica gel with hexanes:EtOAc (4: 1) afforded 4.2 g (67%) of the product as a clear oil which was homogeneous by TLC analysis. 1H NMR (300 MHz) δ9.58 (s, 1 H), 4.69-4.51 (br. m, 1 H), 4.12-3.85 (br. m, 1 H), 2.85 (br. s, 1 H), 2.19-2.13 (d, 1 H), 1.72-1.23 (m, 15 H); 13C NMR (75 MHz) 201.4 (s), 80.4 (s), 43.0 (br. s), 28.3 (s), 24.7 (s), 23.6 (s), 20.9 (s) ppm.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Quantity
54.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
67%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (0.737 g, 3.4 mmol) in dry CH2Cl2 (10 mL) was added 3 Å molecular sieves (1.03 g), N-methylmorpholine N-oxide (0.644 g, 5.5 mmol), and tetrapropylammonium perruthenate (72 mg, 0.21 mmol) and the mixture stirred at room temperature for 3 h. The reaction mixture was purified through a silica gel plug (Hexanes/EtOAc, 70:30 followed by 100:0) to afford the title aldehyde (0.500 g, 70%) as a pale yellow oil.
Quantity
0.737 g
Type
reactant
Reaction Step One
Quantity
0.644 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
72 mg
Type
catalyst
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-butyl 2-formylpiperidine-1-carboxylate
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(S)-tert-butyl 2-formylpiperidine-1-carboxylate
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Reactant of Route 6
(S)-tert-butyl 2-formylpiperidine-1-carboxylate

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